

Unraveling the Mechanism of Action of VEGFR2-IN-7: A Technical Guide

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Compound of Interest

Compound Name: VEGFR2-IN-7

Cat. No.: B8476575

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Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal receptor tyrosine kinase, is a key mediator of angiogenesis, the formation of new blood vessels. Its role in tumor vascularization has made it a prime target for anticancer therapies. This technical guide provides an in-depth analysis of the mechanism of action of **VEGFR2-IN-7**, a small molecule inhibitor of VEGFR-2. We will explore its inhibitory effects, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.

Introduction to VEGFR-2 Signaling

VEGFR-2 is primarily expressed on vascular endothelial cells.^[1] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), the receptor undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.^{[1][2]} This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability, all of which are essential for angiogenesis.^{[1][3]} Key signaling pathways activated by VEGFR-2 include the PLCγ-PKC-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival.^[3]

VEGFR2-IN-7: A Competitive Inhibitor

VEGFR2-IN-7 is a small molecule inhibitor designed to target the ATP-binding site within the kinase domain of the VEGFR-2 receptor.^[1] By competitively binding to this site, **VEGFR2-IN-7** prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.^[1] This inhibition ultimately leads to a reduction in angiogenesis, which can stifle tumor growth by cutting off its blood supply.^[1]

Quantitative Analysis of VEGFR2-IN-7 Activity

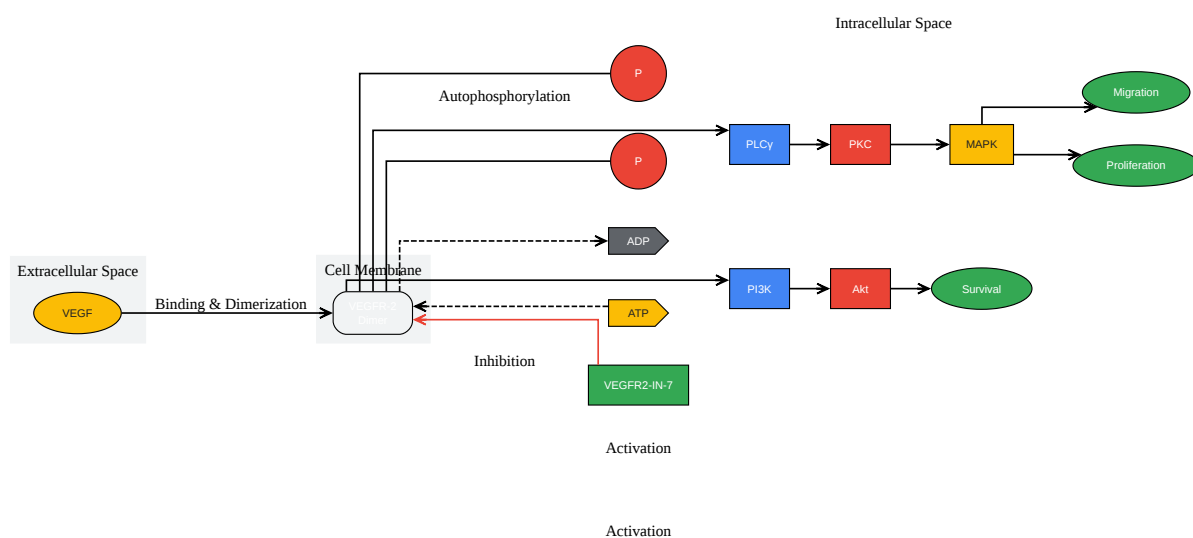
The potency of **VEGFR2-IN-7** has been quantified through biochemical assays. The following table summarizes the available inhibitory concentration data.

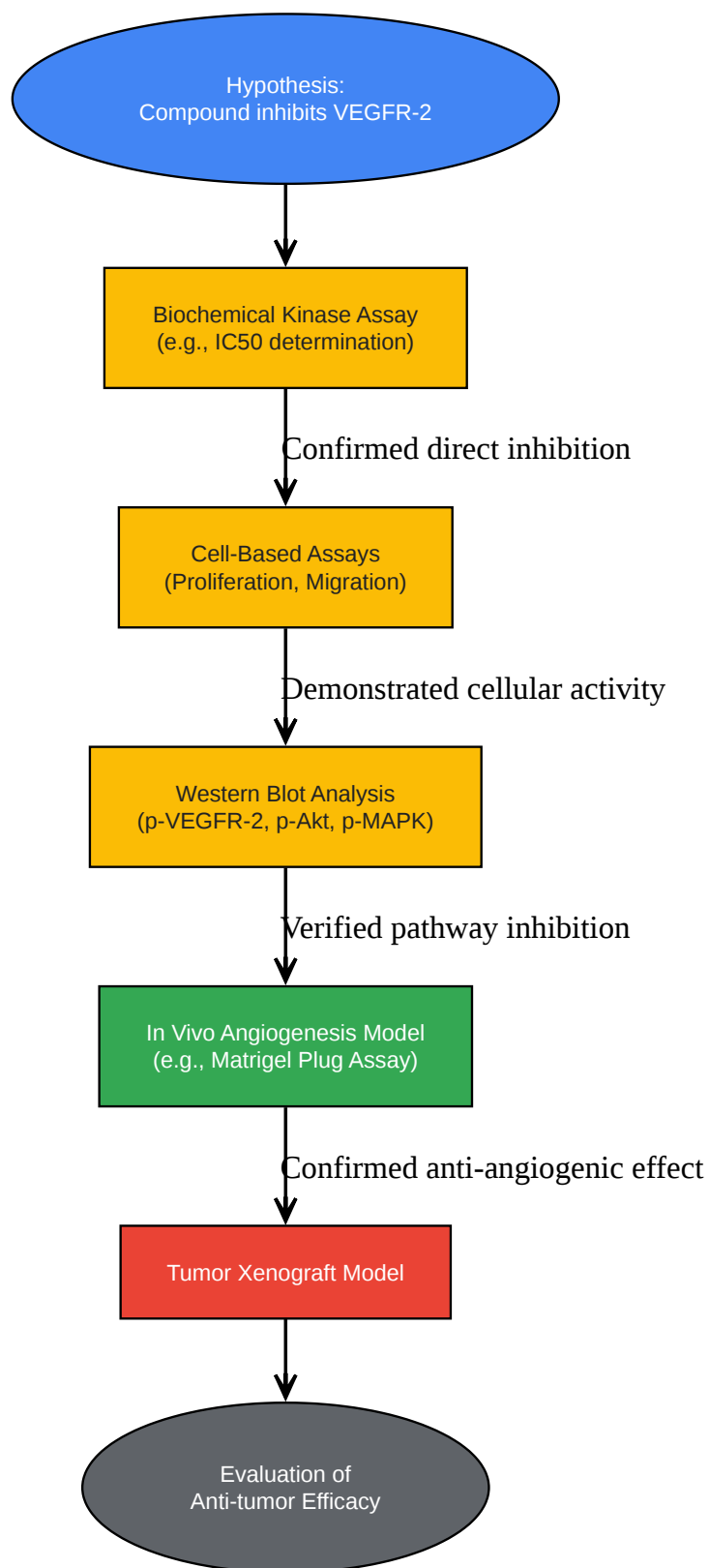
Compound	Assay Type	Target	IC50
VEGFR2-IN-7	Biochemical Kinase Assay	VEGFR-2	~25 nM ^[1]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.

Deciphering the VEGFR-2 Signaling Pathway and Inhibition by VEGFR2-IN-7

The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of intervention for **VEGFR2-IN-7**.





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